molecular formula C21H25N3O5S B11176866 3-(propanoylamino)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide

3-(propanoylamino)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide

Cat. No.: B11176866
M. Wt: 431.5 g/mol
InChI Key: QUSCAFJHLWMLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(propanoylamino)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core, a propanoylamino group, and a tetrahydrofuran-2-ylmethyl sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propanoylamino)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the propanoylamino group through an amide coupling reaction. The tetrahydrofuran-2-ylmethyl sulfamoyl group can be introduced via a nucleophilic substitution reaction, where a suitable sulfamoyl chloride reacts with a tetrahydrofuran-2-ylmethylamine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(propanoylamino)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, where nucleophiles replace the leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(propanoylamino)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(propanoylamino)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(tetrahydrofuran-2-ylmethyl)amino]propanenitrile: This compound shares the tetrahydrofuran-2-ylmethyl group but differs in the presence of a nitrile group instead of the benzamide core.

    Phenyl(tetrahydrofuran-2-ylmethyl)amino derivatives: These compounds have similar structural motifs but differ in the specific functional groups attached to the phenyl ring.

Uniqueness

The uniqueness of 3-(propanoylamino)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the sulfamoyl and benzamide groups allows for versatile interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C21H25N3O5S

Molecular Weight

431.5 g/mol

IUPAC Name

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]-3-(propanoylamino)benzamide

InChI

InChI=1S/C21H25N3O5S/c1-2-20(25)23-17-6-3-5-15(13-17)21(26)24-16-8-10-19(11-9-16)30(27,28)22-14-18-7-4-12-29-18/h3,5-6,8-11,13,18,22H,2,4,7,12,14H2,1H3,(H,23,25)(H,24,26)

InChI Key

QUSCAFJHLWMLFW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.